2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one
Description
Properties
CAS No. |
88329-65-1 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-ethoxy-1-oxaspiro[4.5]dec-2-en-4-one |
InChI |
InChI=1S/C11H16O3/c1-2-13-10-8-9(12)11(14-10)6-4-3-5-7-11/h8H,2-7H2,1H3 |
InChI Key |
LVAAZBQNMBNUQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C2(O1)CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one typically involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogs with 11β-HSD Inhibitory Activity
2-(Adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (Compound 3i)
- Substituents: Adamantyl group at the amino position.
- Activity: Inhibits 11β-HSD1 by 82.82% at 10 µM, comparable to carbenoxolone . Selectivity: 44.71% inhibition of 11β-HSD2, indicating high selectivity for isoform 1 .
- Mechanism : Molecular docking shows strong binding energy due to hydrophobic interactions from the adamantyl group .
2-(Cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (Compound 3h)
- Substituents: Cyclopentylamino group.
- Activity: IC50 = 0.07 µM for 11β-HSD1, surpassing carbenoxolone in potency and selectivity . Anticancer activity: Reduces viability in Caco-2, MDA-MB-231, and SK-MEL-30 cancer cell lines .
2-(tert-Butylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one
- Substituents : Bulky tert-butyl group.
- Synthesis : Low yield (12%), indicating synthetic challenges .
- Potential: Likely impacts solubility and metabolic stability due to steric effects.
Analogs with Varied Spirocyclic Cores
3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one
- Substituents : Dichlorophenyl and hydroxy groups.
- Properties :
4-[(6-Chloro-2-pyridyl)methoxy]-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one
- Substituents : Chloropyridyl and dichlorophenyl groups.
- Structural Features : Crystallographic data reveals bond angles and steric constraints influencing receptor binding .
Physicochemical and Pharmacokinetic Comparisons
Q & A
Q. Methodological Answer :
- Triangulation : Cross-validate NMR/IR data with X-ray crystallography (if single crystals are obtainable) .
- Dynamic NMR : Probe temperature-dependent conformational changes to explain unexpected splitting patterns .
- LC-MS : Detect trace impurities (<1%) that may skew spectroscopic interpretations .
- Reproducibility : Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere) to exclude oxidative byproducts .
Data Contradiction: When crystallographic and spectroscopic data conflict in structural assignments, which analytical approach should take precedence?
Q. Methodological Answer :
- Priority Hierarchy : X-ray crystallography > NMR > computational models. Crystallography provides unambiguous 3D coordinates but requires high-quality crystals .
- Exception Handling : If crystals are unavailable, use NOESY/ROESY NMR to infer spatial proximities (e.g., ethoxy group orientation relative to the spiro ring) .
- DFT Optimization : Compare experimental NMR shifts with DFT-predicted values (using Gaussian or ORCA) to validate proposed conformers .
Advanced: How can researchers mitigate synthetic bottlenecks in scaling up this compound for structure-activity relationship (SAR) studies?
Q. Methodological Answer :
- Flow Chemistry : Improve yield and reduce side reactions via continuous flow systems with precise temperature/residence time control .
- Protecting Group Strategy : Temporarily mask reactive sites (e.g., carbonyl groups) during intermediate steps to prevent undesired cyclization .
- Parallel Synthesis : Generate derivatives systematically by varying substituents (e.g., replacing ethoxy with methoxy or propoxy) to explore SAR trends .
Methodological: What safety protocols are critical when handling this compound in laboratory settings?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact (classified as Skin Irritant Category 2) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (Respiratory Irritant Category 3) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
